molecular formula C17H21N3O2S2 B2917551 2-methylsulfanyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)pyridine-3-carboxamide CAS No. 1007815-57-7

2-methylsulfanyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)pyridine-3-carboxamide

Cat. No. B2917551
CAS RN: 1007815-57-7
M. Wt: 363.49
InChI Key: YHOSVIHFWCWCBQ-UHFFFAOYSA-N
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Description

2-methylsulfanyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)pyridine-3-carboxamide, also known as MPT0B392, is a novel small molecule compound that has shown potential in various scientific research applications.

Mechanism of Action

The exact mechanism of action of 2-methylsulfanyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)pyridine-3-carboxamide is not yet fully understood. However, studies have shown that it inhibits the activity of the proteasome, a complex of proteins that plays a key role in the degradation of intracellular proteins. This inhibition leads to the accumulation of misfolded and damaged proteins, ultimately resulting in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-tumor, anti-inflammatory, and anti-oxidant properties, it has also been found to induce apoptosis, inhibit angiogenesis, and suppress the growth and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methylsulfanyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)pyridine-3-carboxamide in lab experiments is its relatively low toxicity compared to other anti-cancer drugs. However, its solubility in water is limited, which may make it difficult to administer in certain experiments. Additionally, its mechanism of action is not yet fully understood, which may limit its use in certain types of research.

Future Directions

There are several potential future directions for the study of 2-methylsulfanyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)pyridine-3-carboxamide. One area of research could focus on its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and atherosclerosis. Another area of research could explore its use in combination with other anti-cancer drugs to enhance their efficacy. Additionally, further studies could be conducted to better understand its mechanism of action and potential side effects.

Synthesis Methods

2-methylsulfanyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)pyridine-3-carboxamide was synthesized using a one-pot, three-step reaction. The first step involved the synthesis of 2-methylsulfanylpyridine-3-carboxylic acid, which was then coupled with 2-(2-chloroethyl)thiophene to form 2-methylsulfanyl-N-(2-(2-chloroethyl)thiophen-2-yl)pyridine-3-carboxamide. Finally, the compound was treated with morpholine to obtain this compound.

Scientific Research Applications

2-methylsulfanyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)pyridine-3-carboxamide has been studied for its potential in various scientific research applications. It has been shown to have anti-tumor activity in vitro and in vivo, making it a promising candidate for the treatment of cancer. Additionally, it has been found to have anti-inflammatory and anti-oxidant properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis and atherosclerosis.

properties

IUPAC Name

2-methylsulfanyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S2/c1-23-17-13(4-2-6-18-17)16(21)19-12-14(15-5-3-11-24-15)20-7-9-22-10-8-20/h2-6,11,14H,7-10,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOSVIHFWCWCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCC(C2=CC=CS2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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